molecular formula C13H11N3O3S B5858387 8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

Cat. No. B5858387
M. Wt: 289.31 g/mol
InChI Key: SVAJNVZTCDZPJE-UHFFFAOYSA-N
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Description

8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one, also known as MTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a synthetic derivative of coumarin and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one involves the inhibition of various signaling pathways and enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. In addition, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of iNOS and COX-2. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is its broad-spectrum activity against cancer cells and inflammation. Furthermore, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a therapeutic agent. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects. Furthermore, the development of novel formulations and delivery systems for this compound could improve its solubility and bioavailability, making it a more viable candidate for clinical use. Finally, the potential synergistic effects of this compound with other chemotherapeutic agents and immunotherapies should be investigated to determine its potential as a combination therapy for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one involves a multi-step process that begins with the reaction of 4-methylamino-1,2,5-thiadiazole-3-carboxylic acid with 8-hydroxy-2H-chromen-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a series of reactions involving the protection of the amino group, reduction of the nitro group, and deprotection of the amino group to yield the final product, this compound.

Scientific Research Applications

8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. In the field of oncology, this compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In the field of inflammation, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in the inflammatory response.

properties

IUPAC Name

8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-14-13-16-15-11(20-13)8-6-7-4-3-5-9(18-2)10(7)19-12(8)17/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAJNVZTCDZPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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